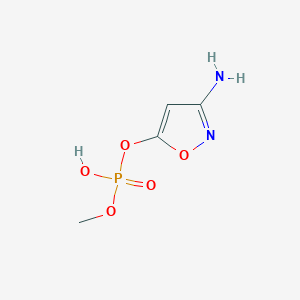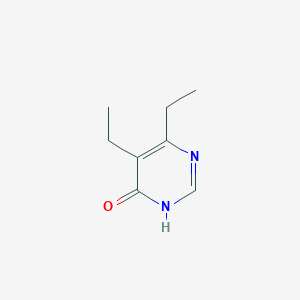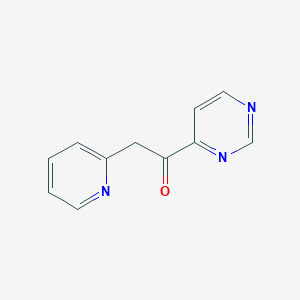
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazolone core, substituted with chloroacetyl and 4-chlorobenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of o-aminophenol with carbonyl compounds under acidic conditions.
Introduction of Chloroacetyl Group: The chloroacetyl group is introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as pyridine.
Addition of 4-Chlorobenzoyl Group: The final step involves the Friedel-Crafts acylation of the benzoxazolone core with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioethers.
科学的研究の応用
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The chloroacetyl and 4-chlorobenzoyl groups are believed to play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
- 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
2(3H)-Benzoxazolone, 3-(chloroacetyl)-6-(4-chlorobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
95923-42-5 |
|---|---|
分子式 |
C16H9Cl2NO4 |
分子量 |
350.1 g/mol |
IUPAC名 |
3-(2-chloroacetyl)-6-(4-chlorobenzoyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H9Cl2NO4/c17-8-14(20)19-12-6-3-10(7-13(12)23-16(19)22)15(21)9-1-4-11(18)5-2-9/h1-7H,8H2 |
InChIキー |
QKOKEDXYAKODJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)






![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)

![1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12910595.png)
![N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine](/img/structure/B12910613.png)

